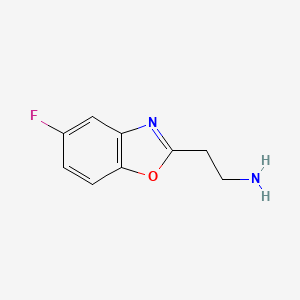

![molecular formula C15H14BrN3O B1293069 2-[5-(溴甲基)-2-乙氧基苯基]-2H-1,2,3-苯并三唑 CAS No. 1119451-27-2](/img/structure/B1293069.png)

2-[5-(溴甲基)-2-乙氧基苯基]-2H-1,2,3-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

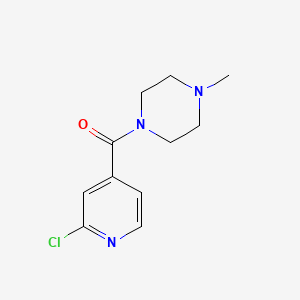

The compound "2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole" is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse applications, including their use as ultraviolet light stabilizers, corrosion inhibitors, and as ligands in the synthesis of various metal complexes with potential anticancer activity .

Synthesis Analysis

The synthesis of related benzotriazole derivatives often involves multi-step reactions starting from simple aniline precursors. For instance, the synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole was achieved through a seven-step process starting from o-nitroaniline, involving diazotization, coupling with p-ethylphenol, reduction, acetylation, bromination, dehydrobromination, and hydrolysis . Similarly, the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole was performed in two steps, starting with the acetylation of the hydroxyl group of 2-(2'-hydroxy-5'-methylphenyl)-2H-benzotriazole and followed by bromination with N-bromosuccinimide .

Molecular Structure Analysis

Benzotriazole derivatives like the one typically exhibit a planar molecular structure due to the conjugation of the benzene and triazole rings. The substituents on the benzene ring, such as the ethoxy and bromomethyl groups, can influence the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

Benzotriazole derivatives are versatile in chemical reactions. They can undergo nucleophilic substitution reactions, as seen in the synthesis of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole, where bromination occurs at the methyl group . They can also participate in cycloaddition reactions, as demonstrated by the synthesis of pyrazole derivatives from brominated trihalomethylenones . Furthermore, benzotriazole derivatives can act as ligands in the formation of metal complexes, which can exhibit significant biological activities, such as anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their functional groups. For example, the presence of a hydroxy group can increase the solubility in polar solvents and the potential for hydrogen bonding. The bromomethyl group can make the compound more reactive towards nucleophilic substitution reactions. The ethoxy group can provide steric hindrance and affect the overall polarity of the molecule. These properties are crucial for the compound's applications in various fields, including materials science and medicinal chemistry .

科学研究应用

在材料科学中的应用

苯并三唑衍生物,例如 5,5'-亚甲基双(苯并三唑),已被确定为制备金属钝化剂和光敏材料的关键中间体。这些化合物以其高效、环境友好的合成工艺而著称,使其在绿色化学应用中极具价值 (Gu、Yu、Zhang 和 Xu,2009 年)。类似地,甲基三唑(一种苯并三唑衍生物)对铜和黄铜的缓蚀性能突出了这些化合物在保护金属免受各种腐蚀性环境侵蚀方面的重要性 (Walker,1976 年)。

药物化学和药理潜力

在药物化学领域,苯并噻唑和苯并三唑骨架以其广泛的药理潜力而闻名。这些化合物因其抗癌、抗菌和抗炎特性而受到研究。例如,2-芳基苯并噻唑因其有希望的生物学特征和易于合成的特性而正在开发为抗肿瘤剂,突出了苯并噻唑核在药物发现中的重要性 (Ahmed 等人,2012 年)。此外,苯并噻唑衍生物在治疗各种疾病中的治疗潜力凸显了它们的多功能性和在创造新的治疗剂方面的潜力 (Kamal、Hussaini 和 Malik,2015 年)。

环境影响和处理

新兴污染物(包括苯并三唑和苯并噻唑)在污泥厌氧消化中的环境归趋和影响已成为近期研究的主题。这些研究旨在了解此类化合物在处理过程中的生物降解、吸附现象和(生物)转化产物 (Stasinakis,2012 年)。此外,对阻燃剂的研究,包括与苯并三唑相关的溴代新化合物,解决了人们对其出现、毒性和环境持久性的担忧,强调了需要进一步研究其影响和管理 (Zuiderveen、Slootweg 和 de Boer,2020 年)。

未来方向

属性

IUPAC Name |

2-[5-(bromomethyl)-2-ethoxyphenyl]benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBMLZOQYQBPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)N2N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)